Stannane, tributylpentyl-

Description

BenchChem offers high-quality Stannane, tributylpentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tributylpentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

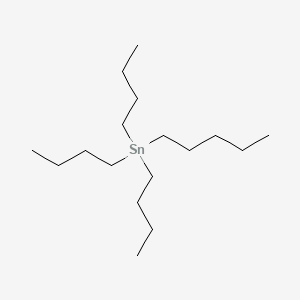

tributyl(pentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3-5H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMNINHBRXMQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229247 | |

| Record name | Stannane, tributylpentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78693-51-3 | |

| Record name | Stannane, tributylpentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylpentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Contemporary Significance of Organotin Compounds in Chemical Science

The field of organotin chemistry, which studies compounds containing tin-carbon bonds, has a rich history originating in the mid-19th century. lupinepublishers.comwikipedia.org The journey began in 1849 when Edward Frankland reported the isolation of diethyltin (B15495199) diiodide, followed by Löwig's synthesis of alkyltin compounds in 1852 from the reaction of alkyl halides with a tin-sodium alloy. lupinepublishers.comlupinepublishers.com These initial discoveries laid the groundwork for a field that would expand significantly, particularly with the advent of Grignard reagents, which facilitated the creation of tin-carbon bonds. wikipedia.org By 1935, hundreds of publications had emerged, with notable contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

A major turning point for organotin chemistry came with the discovery of their industrial applications. lupinepublishers.com Beginning around 1940, organotin compounds were recognized as effective stabilizers for polyvinyl chloride (PVC), preventing its degradation. lupinepublishers.compjoes.com This application remains a primary consumer of organotin compounds today. wikipedia.org The 1950s and 1960s saw a rapid expansion in their commercial uses, largely driven by the work of van der Kerk and his colleagues, who uncovered their potent biocidal properties. lupinepublishers.comlupinepublishers.com This led to their widespread use as fungicides in agriculture, wood preservatives, and as the active ingredient in marine antifouling paints. lupinepublishers.comresearchgate.net While the use of tributyltin (TBT) in antifouling paints has been largely curtailed due to environmental concerns, the broader applications of organotins continue to underscore their contemporary significance. wikipedia.orgpjoes.com They serve as catalysts in the production of polyurethanes and for the vulcanization of silicones, and their derivatives are subjects of ongoing research in medicinal chemistry. wikipedia.orguobabylon.edu.iq

Table 1: Key Milestones in Organotin Chemistry

| Year | Discovery/Development | Significance | Reference(s) |

|---|---|---|---|

| 1849 | Edward Frankland isolates diethyltin diiodide. | First synthesis of an organotin compound. | lupinepublishers.comwikipedia.orglupinepublishers.com |

| 1852 | Löwig reports the reaction of alkyl halides with a tin-sodium alloy. | Considered the beginning of organotin chemistry. | lupinepublishers.comlupinepublishers.com |

| 1940s | First use of organotins as PVC stabilizers. | Marked the start of major industrial applications. | lupinepublishers.compjoes.com |

| 1950s | Discovery of potent biocidal properties. | Led to use as fungicides, wood preservatives, and antifouling agents. | lupinepublishers.comnih.gov |

| 1960s | Introduction of tributyltin and triphenyltin (B1233371) in antifouling paints. | Replaced copper oxide as the primary antifouling agent. | lupinepublishers.com |

Structural Classification and Nomenclature Within the Stannane Family

Organotin compounds are structurally classified based on the number of organic groups bonded to the central tin atom. The parent compound of this family is stannane (B1208499) (SnH₄), a tin analogue of methane. wikipedia.orgnih.gov The classification system categorizes organotin derivatives as mono-, di-, tri-, or tetra-substituted, denoted by the general formulas RSnX₃, R₂SnX₂, R₃SnX, and R₄Sn, respectively, where 'R' is an organic substituent and 'X' is typically a halide, oxide, or other anionic group.

The nomenclature, following IUPAC guidelines, names these compounds as derivatives of stannane. iupac.org For tetraorganotins (R₄Sn), the organic groups are listed alphabetically as prefixes to the parent name "stannane."

"Stannane, tributylpentyl-" falls into the category of a tetraorganotin, or more specifically, a tetraalkylstannane. Its structure consists of a central tin atom bonded to four alkyl groups: three butyl (-C₄H₉) groups and one pentyl (-C₅H₁₁) group. Following standard nomenclature, its name is derived by alphabetically ordering the alkyl substituents, leading to the name tributyl(pentyl)stannane.

Table 2: Classification of Organotin Compounds

| Class | General Formula | Example |

|---|---|---|

| Monoorganotin | RSnX₃ | Monobutyltin (MBT) |

| Diorganotin | R₂SnX₂ | Dibutyltin dilaurate |

| Triorganotin | R₃SnX | Tributyltin oxide (TBTO) |

Table 3: Physicochemical Properties of Stannane, tributylpentyl-

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 78693-51-3 | guidechem.com |

| Molecular Formula | C₁₇H₃₈Sn | guidechem.comlookchemicals.com |

| Molecular Weight | 361.19 g/mol | lookchemicals.com |

| Boiling Point | 348.2 °C at 760 mmHg | lookchemicals.com |

Evolution of Research Paradigms in Organotin Systems

The focus of research in organotin chemistry has evolved significantly since its inception. Early investigations were primarily concerned with fundamental synthesis and the characterization of new compounds. lupinepublishers.comlupinepublishers.com This foundational work established the basic principles of preparing and understanding the properties of molecules with tin-carbon bonds.

The mid-20th century marked a paradigm shift towards applied science, driven by the discovery of their industrial utility. lupinepublishers.compjoes.com Research efforts were heavily directed at developing and optimizing organotin compounds for specific applications, most notably as PVC stabilizers and as broad-spectrum biocides. lupinepublishers.compjoes.com This era was characterized by the synthesis of a vast number of derivatives and the evaluation of their performance in commercial products.

In the latter part of the 20th century and into the 21st, research began to diversify. While industrial applications remained important, new frontiers emerged. Scientists started exploring more complex aspects of organotin chemistry, such as the ability of the tin atom to adopt coordination numbers greater than four, leading to studies of hypervalent and supramolecular structures. lupinepublishers.comlupinepublishers.com Concurrently, the significant biological activity of compounds like tributyltin (TBT) prompted extensive research into their environmental fate and mechanisms of action. researchgate.netnih.gov More recently, research has focused on the synthesis of novel organotin structures, including ionic organotin compounds, and their potential use as catalysts and in medicinal applications, such as the development of new therapeutic agents. uobabylon.edu.iqresearchgate.net Modern synthetic strategies, such as transmetallation and microwave-assisted reactions, are being developed to create complex aryl stannanes and other targeted molecules. researchgate.net

Table 4: Summary of Research Paradigm Shifts in Organotin Chemistry

| Era | Primary Research Focus | Key Outcomes | Reference(s) |

|---|---|---|---|

| Early (c. 1850-1940) | Fundamental Synthesis & Discovery | Elucidation of basic Sn-C bond formation and properties. | lupinepublishers.comlupinepublishers.com |

| Mid-Century (c. 1940-1970) | Industrial Application Development | Commercialization of PVC stabilizers, biocides, and catalysts. | lupinepublishers.compjoes.com |

| Late 20th Century (c. 1970-2000) | Mechanistic & Environmental Studies | Understanding of coordination chemistry and environmental impact (e.g., TBT). | lupinepublishers.comresearchgate.net |

| Contemporary (c. 2000-Present) | Advanced Synthesis & Niche Applications | Development of ionic organotins, novel catalysts, and medicinal chemistry exploration. | uobabylon.edu.iqresearchgate.net |

Advancements in the Synthesis of Stannane (B1208499), tributylpentyl- and Related Organostannanes

The synthesis of complex organostannanes, such as Stannane, tributylpentyl-, is driven by their utility in a variety of chemical transformations. This article explores recent progress in the methodologies for creating carbon-tin bonds, with a particular focus on strategies applicable to the synthesis of tributylstannanes and more intricate stannane structures.

Mechanistic Investigations of Tributylpentylstannane Reactivity in Organic Transformations

Radical Reaction Mechanisms Involving Tributylstannanes

Tributylstannanes, such as tributylpentylstannane, are highly versatile reagents in radical chemistry. Their utility stems primarily from the properties of related tin hydrides, like tributyltin hydride (Bu3SnH), which serve as efficient sources of the tributyltin radical (Bu3Sn•). This radical is a key intermediate that initiates and propagates a wide range of synthetic transformations. The formation of the tributyltin radical is typically achieved by the homolytic cleavage of the relatively weak tin-hydrogen bond (approximately 74 kcal/mol) using a radical initiator like azobisisobutyronitrile (AIBN) upon heating or photolysis. libretexts.orgnih.govorganic-chemistry.org This initiation step generates two radicals from AIBN, which then react with tributyltin hydride to produce the chain-propagating tributyltin radical. libretexts.org

Initiation : The initial formation of a radical species, which requires an input of energy. lumenlearning.com

Propagation : A series of steps where a radical reacts to form a new bond and another radical, allowing the chain to continue. lumenlearning.com

Termination : Steps that consume radicals without generating new ones, thereby ending the chain reaction. chemistrystudent.comkhanacademy.org

One of the most fundamental applications of tributylstannanes in radical chemistry is the reduction of organic halides, a process known as dehalogenation. libretexts.orglibretexts.org This transformation replaces a halogen atom with a hydrogen atom through a radical chain mechanism mediated by tributyltin hydride. libretexts.org The process is driven by the formation of a strong tin-halogen bond at the expense of a weaker carbon-halogen bond. nih.gov

The propagation cycle for the dehalogenation of an alkyl halide (R-X) involves two key steps:

Halogen Atom Abstraction : The tributyltin radical, generated during initiation, abstracts a halogen atom from the alkyl halide to form a stable tributyltin halide (Bu3SnX) and an alkyl radical (R•). libretexts.org

Hydrogen Atom Transfer : The newly formed alkyl radical abstracts a hydrogen atom from a molecule of tributyltin hydride. This step yields the reduced alkane product (R-H) and regenerates the tributyltin radical, which can then participate in another cycle. libretexts.orgcmu.edu

This cycle continues until the limiting reagent is consumed or radical termination steps dominate. lumenlearning.com The efficiency of these reactions makes tributyltin hydride a valuable reagent for the reductive removal of halogens from various organic substrates. researchgate.net

| Step | Reaction | Description |

| Initiation | AIBN → 2 R'• + N₂R'• + Bu₃SnH → R'H + Bu₃Sn• | A radical initiator (AIBN) decomposes upon heating to form radicals (R'•), which then abstract a hydrogen atom from tributyltin hydride to generate the key tributyltin radical (Bu₃Sn•). libretexts.org |

| Propagation 1 | Bu₃Sn• + R-X → Bu₃SnX + R• | The tributyltin radical abstracts a halogen atom (X) from the organic substrate (R-X) to produce an alkyl radical (R•) and a stable tributyltin halide. libretexts.org |

| Propagation 2 | R• + Bu₃SnH → R-H + Bu₃Sn• | The alkyl radical abstracts a hydrogen atom from tributyltin hydride, yielding the dehalogenated product (R-H) and regenerating the tributyltin radical to continue the chain. libretexts.orgrsc.org |

| Termination | Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃R• + R• → R-RR• + Bu₃Sn• → R-SnBu₃ | Two radicals combine to form a stable, non-radical species, which terminates the chain reaction. chemistrystudent.com |

Beyond simple reductions, the alkyl radicals generated through tributyltin hydride-mediated halogen abstraction can participate in powerful carbon-carbon bond-forming reactions. libretexts.org Radical cyclization, in particular, has emerged as a cornerstone of modern synthetic chemistry for constructing cyclic molecules. rsc.org In these reactions, an alkyl radical generated at one position of a molecule adds to an unsaturated functional group, such as an alkene or alkyne, located elsewhere in the same molecule (intramolecular) or in a different molecule (intermolecular). libretexts.orgresearchgate.net

Intramolecular cyclizations are often highly favored and efficient, especially for the formation of five- and six-membered rings. libretexts.org The regioselectivity of these cyclizations is typically governed by kinetic factors, with a strong preference for the formation of five-membered rings via 5-exo-trig cyclization over the alternative 6-endo-trig pathway. rsc.orgyoutube.com This selectivity provides a reliable method for synthesizing substituted cyclopentane (B165970) and cyclohexane (B81311) derivatives. rsc.org The cyclic radical intermediate formed is then quenched by hydrogen atom transfer from tributyltin hydride to give the final product and regenerate the tributyltin radical. libretexts.org

| Precursor Type | Radical Generation | Cyclization Step | Product Type |

| Haloalkenyl ether | Halogen abstraction via Bu₃Sn• | Intramolecular addition of alkyl radical to the double bond | Substituted tetrahydrofuran |

| Haloalkenyl amine | Halogen abstraction via Bu₃Sn• | Intramolecular addition of alkyl radical to the double bond | Substituted pyrrolidine |

| Halo-diene | Halogen abstraction via Bu₃Sn• | Tandem intramolecular cyclization | Bicyclic alkane |

Achieving high levels of selectivity is a central goal in organic synthesis. In the context of radical reactions mediated by tributylstannanes, site-selectivity often refers to the ability to form a bond at a specific position when multiple reactive sites are present. organic-chemistry.org For instance, in complex molecules with several C-H bonds, intramolecular hydrogen atom transfer (HAT) can occur, where a radical center abstracts a hydrogen from another part of the same molecule. rsc.org The selectivity of this process (e.g., 1,5-HAT vs. 1,6-HAT) is influenced by the thermodynamic stability of the resulting radical and the conformational constraints of the transition state. rsc.org

Stereocontrol in radical reactions is often more challenging than in their ionic counterparts due to the typically low energy barriers of radical processes and the planar or rapidly inverting nature of simple radical intermediates. However, stereoselectivity can be achieved. In radical cyclizations, the stereochemistry of the newly formed stereocenters is frequently controlled by the conformation of the cyclizing transition state, often leading to a preference for cis or trans ring junctions depending on the specific substrate. Lewis acids have been employed in some systems to mediate enantioselective radical reactions, although alternatives to tin reagents are often sought in this context to improve reaction control. nih.gov

Role of Organotin Reagents in Metal-Catalyzed Coupling Reactions

Organotin reagents, including tetraalkylstannanes like tributylpentylstannane, are pivotal in the field of metal-catalyzed cross-coupling. uobabylon.edu.iq Their stability to air and moisture, tolerance of a wide range of functional groups, and commercial availability make them highly practical reagents for constructing carbon-carbon bonds. libretexts.orgwikipedia.orgnrochemistry.com The most prominent of these transformations is the Stille cross-coupling reaction, which utilizes a palladium catalyst. libretexts.org

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, such as a halide or triflate. organic-chemistry.orglibretexts.org This reaction has an exceptionally broad scope and has become a routine tool for the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials. msu.edujk-sci.com

A wide variety of organostannanes can be used, including those with aryl, alkenyl (vinyl), alkynyl, and alkyl groups as the transferable "R" group. libretexts.orgwikipedia.org Similarly, the electrophilic partner can be an aryl, heterocyclic, or vinyl halide (I, Br) or triflate. wikipedia.org This versatility allows for the strategic connection of diverse molecular fragments. One of the key advantages of the Stille reaction is its compatibility with a vast array of functional groups, such as esters, amides, ketones, and nitro groups, which often remain untouched under the mild reaction conditions. jk-sci.com

| Organostannane (R¹-SnBu₃) | Electrophile (R²-X) | Catalyst | Product (R¹-R²) |

| Vinylstannane | Aryl iodide | Pd(PPh₃)₄ | Aryl-substituted alkene |

| Arylstannane | Vinyl bromide | Pd(PPh₃)₄ | Styrene derivative |

| Alkynylstannane | Acyl chloride | PdCl₂(PPh₃)₂ | Ynone |

| Heteroarylstannane | Aryl triflate | Pd₂(dba)₃ / P(fur)₃ | Biheteroaryl |

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium complex. wikipedia.org The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comnih.govnih.gov

Oxidative Addition : A palladium(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond. This forms a square planar palladium(II) intermediate. libretexts.org

Transmetalation : This is the crucial step where the organostannane reagent delivers its transferable organic group (R²) to the palladium(II) center, displacing the halide. The tin atom coordinates to the palladium complex, facilitating the transfer of the R² group to form a diorganopalladium(II) species. libretexts.orgnih.gov This step is often the rate-determining step of the entire catalytic cycle, and its mechanism can be highly dependent on the solvent, ligands, and any additives present. researchgate.netuwindsor.cayoutube.com

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium(II) center couple together and are eliminated from the metal, forming the final carbon-carbon bond of the product (R¹-R²). This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Nucleophilic Reactivity of Tributylstannanes in Carbon-Carbon Bond Formation

The nucleophilic character of organostannanes, particularly tributylstannane derivatives like tributylpentylstannane, underpins their utility in the formation of carbon-carbon bonds. The tin-carbon bond, while predominantly covalent, possesses a degree of polarity that allows for the transfer of the organic group as a nucleophile. This reactivity can be harnessed in several fundamental organic transformations, most notably in addition reactions to polarized π-systems and in transition metal-catalyzed cross-coupling reactions. The nature of the organic moiety attached to the tributylstannyl group, in this case, a pentyl group, influences the steric and electronic properties of the reagent, although the fundamental mechanistic pathways remain consistent across a range of alkyltributylstannanes.

The nucleophilic addition of organostannanes to electrophiles such as aldehydes, ketones, and imines is a powerful method for constructing new carbon-carbon bonds and creating complex organic architectures. wikipedia.org These reactions can be promoted under thermal conditions or, more commonly, through the use of Lewis acids. The Lewis acid coordinates to the electrophile's heteroatom (e.g., the oxygen of a carbonyl group), thereby increasing its electrophilicity and facilitating the nucleophilic attack by the organostannane.

The mechanism of Lewis acid-promoted additions is generally considered to be a concerted process that proceeds through a cyclic, six-membered transition state. wikipedia.org In this transition state, the tin atom acts as an organizing element. This organized transition state geometry is crucial in dictating the stereochemical outcome of the reaction, particularly when chiral centers are formed. For instance, the reaction of an allylstannane with an aldehyde can lead to the formation of homoallylic alcohols with a high degree of diastereoselectivity. wikipedia.org While direct mechanistic studies on tributylpentylstannane are not extensively documented, its behavior is expected to be analogous to other saturated alkyltributylstannanes in similar transformations.

In addition to additions to C=O and C=N bonds, tributylstannanes are cornerstone reagents in the Stille cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (like a triflate). wikipedia.org The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

The generation of more potent nucleophiles, such as tributylstannyl anions (Bu₃Sn⁻), can be achieved by the reaction of tributyltin hydride or hexabutylditin with strong bases. dtic.milrsc.org These highly reactive species can then participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds. Mechanistic studies on the reaction of tributylstannyl anions with alkyl bromides suggest that the pathway can be either a direct S(_N)2 displacement or involve single-electron transfer (SET) processes leading to radical intermediates, depending on the nature of the alkyl halide. dtic.mil

Below is a representative table illustrating the application of a generic tributylalkylstannane in a Stille cross-coupling reaction, a common transformation showcasing the nucleophilic character of the organotin reagent in carbon-carbon bond formation.

Table 1: Representative Stille Cross-Coupling of an Alkyltributylstannane with an Aryl Halide

| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Tributyl(pentyl)stannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 100 | 85 |

| 2 | Bromobenzene | Tributyl(pentyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | 80 | 78 |

| 3 | 4-Iodotoluene | Tributyl(pentyl)stannane | Pd(OAc)₂ | SPhos | CsF | Dioxane | 110 | 92 |

| 4 | 1-Bromo-4-methoxybenzene | Tributyl(pentyl)stannane | PdCl₂(PPh₃)₂ | PPh₃ | CuI | NMP | 90 | 88 |

This table is illustrative and presents typical conditions for Stille coupling reactions involving alkyltributylstannanes. The yields are hypothetical and serve to demonstrate the general efficacy of the reaction.

The research into the nucleophilic reactivity of tributylstannanes continues to be a vibrant area of organic chemistry. The versatility of these reagents in forming new carbon-carbon bonds, coupled with the ability to fine-tune their reactivity through the choice of reaction conditions, ensures their continued importance in the synthesis of complex organic molecules. While specific mechanistic investigations focusing solely on tributylpentylstannane are limited, the extensive body of research on analogous tributylstannane derivatives provides a solid framework for understanding its chemical behavior.

Computational and Theoretical Chemistry Studies of Organotin Systems

Computational and theoretical chemistry have become indispensable tools for investigating the intricate properties and behaviors of organometallic compounds, including organotin systems like Stannane (B1208499), tributylpentyl-. These methods provide profound insights at the atomic and electronic levels, complementing experimental findings and guiding the design of new molecular structures with desired functionalities.

Environmental Dynamics and Advanced Analytical Methodologies for Organotin Compounds

Environmental Fate and Transformation Mechanisms of Organotin Species

The environmental persistence and fate of organotin compounds, including Stannane (B1208499), tributylpentyl-, are governed by a complex interplay of biological and physicochemical degradation processes. While specific data for tributylpentyltin is limited, the environmental behavior of structurally similar organotins, such as tributyltin (TBT), provides significant insights into its likely transformation pathways and distribution in aquatic ecosystems.

Biodegradation Pathways: Dealkylation and Methylation Processes

The primary mechanism for the biological degradation of trisubstituted organotins in the environment is the sequential removal of the organic groups attached to the tin atom, a process known as dealkylation. nih.gov This process is mediated by a variety of microorganisms, including bacteria, algae, and fungi. nih.gov The debutylation of tributyltin compounds to di- and monobutyltins is a recognized detoxification pathway. nih.gov

For Stannane, tributylpentyl-, it is anticipated that a similar degradation pathway would occur, involving the cleavage of either the butyl or the pentyl groups from the tin atom. This would result in the formation of less toxic dibutylpentyltin, tributylmonopentyltin, and subsequently, monobutyl and monopentyltin species before eventual mineralization to inorganic tin. This stepwise dealkylation significantly reduces the toxicity of the parent compound.

Photochemical and Chemical Degradation in Aquatic Environments

Chemical degradation, aside from photochemical processes, is generally considered to be a slower process for organotins in the environment compared to biodegradation. nih.gov Hydrolysis of the anion group can occur, but the tin-carbon bond is relatively stable under typical environmental pH conditions.

Partitioning and Distribution in Environmental Compartments (Water, Sediment, and Biota)

The distribution of Stannane, tributylpentyl- in the environment is largely dictated by its physicochemical properties, particularly its hydrophobicity. Organotin compounds, especially tri-substituted forms, exhibit a high affinity for particulate matter and sediment. nih.gov This is due to their lipophilic nature, which causes them to partition from the water column onto organic matter present in suspended solids and bottom sediments.

The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to bioaccumulate and adsorb to organic matter. While the specific Kow for tributylpentyltin is not available, for tributyltin, log Kow values have been reported to range from 3.9 to 4.9. nih.gov Given the addition of a pentyl group, it is expected that Stannane, tributylpentyl- would have a similar or even higher log Kow, indicating a strong tendency to associate with the organic fraction of sediments and biota.

This partitioning behavior has significant implications for the environmental fate of the compound. Sediments can act as a long-term sink for organotins, leading to their persistence in the aquatic environment. arpat.toscana.it However, these compounds can also be released back into the water column through various physical and biological processes. The distribution within the water column itself is also affected by partitioning, with a significant fraction of the compound potentially associated with suspended particulate matter rather than being freely dissolved.

Bioconcentration and Bioavailability Mechanisms

The lipophilic nature of Stannane, tributylpentyl- suggests a high potential for bioconcentration in aquatic organisms. researchgate.net Bioconcentration is the process by which a chemical substance is absorbed by an organism from the surrounding environment through its respiratory and dermal surfaces and is concentrated in the organism's tissues. The bioconcentration factor (BCF) is a measure of this potential and is strongly correlated with the octanol-water partition coefficient (Kow). researchgate.net

Advanced Analytical Techniques for Organotin Speciation and Quantification

The accurate determination of specific organotin compounds, such as Stannane, tributylpentyl-, in environmental matrices requires sophisticated analytical techniques capable of separating and quantifying different organotin species at trace levels. Gas chromatography (GC) coupled with various sensitive detectors is the most common and effective approach for organotin speciation analysis. greenrivertech.com.tw

Gas Chromatography (GC) with Hyphenated Detectors (e.g., GC-MS, GC-FPD, GC-ICP-MS)

Due to the low volatility and polar nature of many organotin compounds, a derivatization step is typically required before GC analysis. labrulez.compjoes.com This involves converting the organotins into more volatile and thermally stable tetra-alkylated forms. Common derivatization reagents include sodium tetraethylborate (NaBEt4) and Grignard reagents like pentylmagnesium bromide. labrulez.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of organotin compounds. nih.govnih.govmdpi.com Mass spectrometry provides detailed structural information, allowing for the unambiguous identification of specific organotin species based on their mass spectra. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes. nih.gov

Gas Chromatography with Flame Photometric Detection (GC-FPD) is another widely used technique for organotin analysis. shimadzu.comnih.gov The FPD is a sulfur- or phosphorus-specific detector, but it can be adapted with a tin-specific filter to provide high sensitivity for organotin compounds. It is a robust and cost-effective method for routine monitoring.

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) represents one of the most sensitive and element-specific detection methods for organotin analysis. arpat.toscana.itthermofisher.comresearchgate.net The ICP-MS detector measures the isotopes of tin, providing extremely low detection limits and eliminating many of the matrix interferences that can affect other detectors. This technique is particularly valuable for ultra-trace analysis of organotins in complex environmental samples.

The choice of detector depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix. For the analysis of Stannane, tributylpentyl-, tripentyltin is often used as an internal standard to ensure accurate quantification, as it has similar chemical properties and chromatographic behavior. nih.gov

Table of Analytical Techniques for Organotin Speciation

| Analytical Technique | Detector | Derivatization | Key Advantages |

| Gas Chromatography | Mass Spectrometry (MS) | Typically required | High selectivity and structural confirmation |

| Gas Chromatography | Flame Photometric Detection (FPD) | Typically required | High sensitivity, cost-effective |

| Gas Chromatography | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Typically required | Extremely high sensitivity, element-specific, less matrix interference |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of organotin compounds, including those with structures similar to tributylpentyltin. sciex.com This preference is due to its ability to handle compounds with poor volatility without requiring the time-consuming derivatization steps often necessary for Gas Chromatography (GC). sciex.commdpi.com The increased selectivity and sensitivity of LC-MS/MS also allow for simpler sample preparation and shorter analytical run times. sciex.com

A typical LC-MS/MS method involves a reversed-phase liquid chromatography system for the separation of the organotin compounds. epa.gov A gradient elution program using a C18 column is common, with mobile phases consisting of solvents like methanol (B129727) or acetonitrile (B52724) and water, often modified with additives such as formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization efficiency. sciex.commdpi.comeurl-pesticides.eu

Following chromatographic separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) interface, which is well-suited for ionizing non-volatile and polar molecules. nih.govyoutube.com For organotin compounds, detection is generally performed in the positive ionization mode. epa.goveurl-pesticides.eu Tandem mass spectrometry (MS/MS) is employed for quantification, providing high specificity by monitoring the transition of a specific precursor ion to one or more product ions after collision-induced dissociation (CID). nih.govnih.gov This multiple reaction monitoring (MRM) mode significantly reduces matrix interference and improves detection limits. mdpi.com

Table 1: Typical LC-MS/MS Parameters for Organotin Compound Analysis

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) sciex.com |

| Column | Reversed-phase, such as C18 or Pentafluorophenyl (PFP) eurl-pesticides.eunih.gov |

| Mobile Phase A | Water with additives (e.g., 0.2% formic acid, 5 mM ammonium formate) sciex.commdpi.com |

| Mobile Phase B | Organic solvent like methanol or acetonitrile with similar additives sciex.commdpi.com |

| Elution Mode | Gradient elution sciex.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode eurl-pesticides.eu |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Linear Ion Trap (QTRAP) mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (µLC-ES-ITMS) for Challenging Analytes

For particularly challenging, non-volatile, and polar organotin compounds, Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (µLC-ES-ITMS) offers a highly sensitive analytical solution. epa.gov This technique is detailed in methodologies like EPA Method 8323, which is designed for organotins that are difficult to analyze using conventional GC methods. epa.gov A key advantage of this approach is its ability to detect the free organotin cation directly, thereby eliminating the need for chemical derivatization. epa.gov

The µLC system operates at significantly lower flow rates (e.g., 3 to 7 µL/min) than standard LC systems, which can enhance ionization efficiency and sensitivity. epa.gov The eluent is introduced into an electrospray (ES) interface coupled to an ion trap mass spectrometer (ITMS). epa.gov The ion trap is capable of performing tandem mass spectrometry (MS/MS), which allows for the structural confirmation of analytes and enhances selectivity. nih.gov For organotin analysis, the system is operated in the positive ionization mode, and it is crucial to tune the mass spectrometer specifically for the tri-organo moiety to ensure optimal recovery and sensitivity. epa.gov

Table 2: Key Features of the µLC-ES-ITMS Method (Based on EPA Method 8323)

| Feature | Description |

|---|---|

| Applicability | Non-volatile, water-soluble, polar organotin compounds. epa.gov |

| Detection Principle | Direct detection of the free organotin cation without derivatization. epa.gov |

| Chromatography | Micro-liquid chromatograph (µLC) with a reversed-phase column and gradient elution. epa.gov |

| Flow Rate | Low flow rates, typically in the range of 3–7 µL/min. epa.gov |

| Interface | Electrospray Ionization (ESI) in positive ionization mode. epa.gov |

| Mass Spectrometer | Ion Trap Mass Spectrometer (ITMS) capable of MS/MS for quantitative and qualitative analysis. epa.gov |

Method Validation and Quality Control in Organotin Analysis

To ensure that analytical results are accurate, reliable, and defensible, the entire analytical method must be validated, and rigorous quality control (QC) procedures must be implemented. epa.govepa.gov

Method Validation involves experimentally verifying that the method is suitable for its intended purpose. mdpi.com Key performance characteristics that are evaluated include:

Linearity : Demonstrates that the instrument response is proportional to the analyte concentration over a specific range. researchgate.net

Specificity and Selectivity : The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. mdpi.com

Accuracy : The closeness of the measured result to the true value. It is often assessed by calculating the percent recovery of the analyte from a spiked matrix or by analyzing a Certified Reference Material (CRM). researchgate.netpjoes.com

Precision : The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) for replicate analyses and is evaluated for repeatability (intra-day precision) and reproducibility (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govresearchgate.net

Quality Control (QC) comprises the routine procedures implemented during sample analysis to ensure the method remains in a state of statistical control. who.intsitubiosciences.com QC measures include:

Internal Standards : A known amount of a compound structurally similar to the analyte (e.g., an isotopically labeled version like TBT-d27) is added to every sample before preparation. mdpi.com This helps to correct for analyte loss during sample processing and for variations in instrument response due to matrix effects. gcms.cz

Method Blanks : A sample containing no analyte that is processed and analyzed in the same manner as the real samples to monitor for contamination. nontargetedanalysis.org

Laboratory Control Samples (LCS) : A blank matrix spiked with a known concentration of the analyte. It is used to monitor the accuracy of the entire analytical process. nontargetedanalysis.org

Matrix Spikes/Duplicates : Analyzing a duplicate sample and a spiked duplicate sample to assess method precision and accuracy within a specific sample matrix. nontargetedanalysis.org

Table 4: Key Parameters for Method Validation and Quality Control

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | To confirm a proportional response to concentration. | r² > 0.99 researchgate.net |

| Accuracy (% Recovery) | To measure the agreement between the experimental and true value. | 70-120% researchgate.net |

| Precision (Relative Standard Deviation, %RSD) | To measure the variability of repeated measurements. | < 15-20% researchgate.net |

| Method Blank | To check for laboratory contamination. | Below the LOQ |

| LCS Recovery | To monitor the performance of the entire analytical method. | Within established laboratory limits (e.g., 70-130%) |

Molecular and Cellular Mechanisms of Organotin Interactions in Biological Systems

Molecular Targets and Biochemical Pathways of Organotin Activity

Organotins exert their effects through direct and indirect interactions with a variety of molecular targets, leading to the disruption of critical biochemical pathways.

Organotin compounds are recognized inhibitors of mitochondrial F1Fo ATP synthase, a crucial enzyme complex for cellular energy production. nih.gov The inhibition mechanism involves the non-covalent interaction of these compounds with the enzyme. nih.gov This binding disrupts the normal function of ATP synthase, which is responsible for the synthesis of ATP through oxidative phosphorylation. nih.govoncotarget.com By interfering with this process, organotins can significantly impair the energy metabolism of the cell, leading to a decrease in ATP availability. oncotarget.com The inhibition of ATP synthase can also lead to an increase in the mitochondrial membrane potential and subsequent production of reactive oxygen species (ROS). oncotarget.com

Table 1: Effects of Organotins on Mitochondrial Function

| Molecular Target | Mechanism of Action | Consequence |

|---|

Evidence suggests that organotin compounds can interfere with steroid hormone metabolism. oieau.fr Exposure to these compounds has been associated with alterations in the levels of sex steroids. oieau.fr Steroid hormone receptors (SHRs) are known targets for metabolism-disrupting chemicals, a group to which organotins belong. nih.gov The interaction with these receptors can lead to disruptions in metabolic functions such as dyslipidemia and hepatic steatosis. nih.gov The precise mechanisms by which Stannane (B1208499), tributylpentyl- may disrupt these pathways involve complex interactions with the enzymes and receptors that regulate the synthesis and degradation of steroid hormones. nih.gov

Organotin compounds have been identified as potent agonists for nuclear receptors, particularly the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.govnih.gov RXR can form heterodimers with various other nuclear receptors, including PPARγ, thereby regulating a multitude of signaling pathways. wikipedia.orgfrontiersin.org

As agonists, organotins can activate the PPARγ/RXR heterodimer. nih.gov This activation is a key step in adipocyte differentiation, and exposure to organotins like tributyltin has been shown to stimulate this process. nih.govnih.gov The binding of organotins to PPARγ can be potent, with dissociation constants in the nanomolar range, comparable to known pharmaceutical agonists. nih.gov This interaction promotes the expression of genes involved in adipogenesis. nih.gov Furthermore, the activation of RXR by organotins can influence multiple cellular pathways, as RXR is a common dimerization partner for many nuclear receptors. nih.govwikipedia.org

Table 2: Organotin Interactions with Nuclear Receptors

| Nuclear Receptor | Effect | Downstream Pathway |

|---|---|---|

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist. nih.govnih.gov | Promotes adipocyte differentiation. nih.govnih.gov |

The Keap1-Nrf2 pathway is a primary regulator of cytoprotective responses to oxidative and electrophilic stress. nih.govmdpi.com Studies on tributyltin (TBT) have shown that it can activate this pathway. nih.gov The mechanism of activation by TBT involves a reduction in the protein levels of Keap1, the repressor of Nrf2, without altering its mRNA expression. nih.gov This decrease in Keap1 allows for the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the regulatory regions of its target genes, leading to the expression of antioxidant and cytoprotective proteins, such as heme oxygenase 1. nih.govnih.gov This activation appears to occur in a manner independent of macroautophagy. nih.gov

Cellular Responses and Signaling Cascades Triggered by Organotin Exposure

The molecular interactions of organotins initiate a variety of cellular responses and modulate complex signaling cascades that can determine the fate of the cell.

Calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in numerous cellular processes. nih.gov The precise regulation of intracellular calcium concentrations is vital for normal cell function. nih.gov Research on tributyltin chloride has indicated that it can affect intracellular calcium stores. researchgate.net This suggests that organotins can perturb calcium homeostasis, potentially by inducing the release of Ca2+ from organelles like the endoplasmic reticulum. researchgate.net A disruption in calcium signaling can have far-reaching consequences, affecting processes ranging from gene expression and muscle contraction to programmed cell death. nih.gov

Mechanisms of Glutamate (B1630785) Excitotoxicity in Neuronal Cells

Organotin compounds, including Stannane, tributylpentyl-, are known to induce neurotoxicity, with glutamate excitotoxicity being a key mechanism. frontiersin.org This process involves the excessive activation of glutamate receptors, leading to a cascade of detrimental events within neuronal cells. nih.gov

Research has demonstrated that exposure to tributyltin results in a significant, dose-dependent increase in extracellular glutamate concentrations in cultured rat cortical neurons. nih.gov This elevation of glutamate, a primary excitatory neurotransmitter, leads to the overstimulation of its receptors, a hallmark of excitotoxicity. nih.govfrontiersin.org

Two primary pathways for neuronal death have been proposed following tributyltin exposure:

Glutamate receptor-dependent cell death: This pathway is initiated by the binding of excess glutamate to its receptors. It involves the phosphorylation of extracellular signal-regulated protein kinase (ERK). The use of glutamate receptor antagonists has been shown to decrease this neurotoxicity. nih.gov

Glutamate receptor-independent cell death: This pathway is characterized by the activation of p38 mitogen-activated protein kinase (p38 MAPK). nih.gov

Interestingly, the excitotoxicity induced by tributyltin does not appear to involve apoptosis, as indicated by the lack of effect of caspase-3 inhibitors and the absence of typical apoptotic nuclear morphology. nih.gov

Effects on Neuronal Vulnerability and Receptor Expression

Prolonged exposure to low levels of tributyltin can significantly alter the expression of glutamate receptors, thereby increasing the vulnerability of neurons to glutamate-induced excitotoxicity. nih.gov Studies on cultured rat cortical neurons have revealed specific changes in the mRNA expression of various glutamate receptor subunits after long-term exposure. nih.gov

| Receptor Subunit | Change in mRNA Expression |

| NR1 | Decreased |

| NR2A | Decreased |

| NR2B | Increased |

| GluR1 | Decreased |

| GluR2 | Decreased |

| GluR3 | Increased |

| GluR4 | Increased |

The downregulation of the GluR2 subunit of the AMPA receptor is particularly significant. nih.gov AMPA receptors lacking the GluR2 subunit exhibit increased permeability to calcium ions (Ca2+). nih.gov Consequently, long-term exposure to tributyltin leads to enhanced glutamate-induced Ca2+ influx, rendering the neurons more susceptible to glutamate toxicity. nih.gov This increased susceptibility can be mitigated by antagonists specific to GluR2-lacking AMPA receptors. nih.gov

Microorganism-Organotin Interactions and Mechanisms of Resistance

Microorganisms have developed sophisticated mechanisms to interact with and, in some cases, detoxify organotin compounds like Stannane, tributylpentyl-. These interactions are crucial for understanding the environmental fate of these pollutants.

Biosorption and Intracellular Accumulation Mechanisms in Microbes

Microorganisms can remove organotins from their environment through two main processes: biosorption and bioaccumulation. mdpi.com

Biosorption: This is a passive process where the pollutant binds to the surface of the microbial biomass. mdpi.com The cell wall, with its various functional groups, plays a critical role in this initial and rapid binding. mdpi.com

Bioaccumulation: This is an active metabolic process that involves the transport of the organotin compound across the cell membrane and its subsequent accumulation inside the cell. mdpi.comresearchgate.net

The chemical composition of the microbial cell wall, including polysaccharides and other extracellular polymeric substances, is a key factor in the efficiency of biosorption. mdpi.com

Microbial Biotransformation and Degradation Pathways of Organotins

Once accumulated, some microorganisms are capable of transforming organotin compounds into less toxic forms. mdpi.comnih.gov This biotransformation is a critical step in the environmental degradation of these pollutants. The primary mechanism of tributyltin degradation is a sequential debutylation process, where butyl groups are cleaved from the tin atom. This process involves cytochrome P-450 monooxygenases. researchgate.net

The degradation pathway proceeds as follows: Tributyltin → Dibutyltin → Monobutyltin → Inorganic Tin

This process reduces the toxicity of the compound, as the toxicity of organotins is largely dependent on the number of alkyl groups attached to the tin atom.

Mechanisms of Microbial Resistance to Organotin Compounds (e.g., Efflux Systems)

Microbial resistance to toxic compounds like organotins is a critical survival mechanism. researchgate.net One of the primary mechanisms of resistance is the active efflux of the toxicant from the cell. nih.govreactgroup.org Efflux pumps are membrane proteins that recognize and export a wide range of toxic substances, preventing them from reaching inhibitory concentrations within the cell. frontiersin.org

In addition to efflux systems, other resistance mechanisms may include:

Enzymatic degradation: As described in the biotransformation section, microbes can enzymatically break down the organotin compound. nih.gov

Alteration of cellular targets: Microbes may alter the cellular components that are the targets of the organotin's toxicity. nih.gov

Changes in membrane permeability: Microorganisms can modify their cell membranes to limit the uptake of the toxic compound. nih.govnih.gov

Advanced Probes for Visualizing Organotins in Biological Aggregates

The visualization of organotins and their effects within biological systems is crucial for understanding their mechanisms of action. Advanced fluorescent probes are being developed to observe processes like protein aggregation, which can be induced by cellular stress from toxicants. nih.gov

While probes specifically designed for the direct visualization of organotins in biological aggregates are still an emerging area of research, techniques used to study related cellular phenomena can be applied. For instance, fluorogenic toolboxes, such as AggFluor, have been developed to visualize the multi-step process of protein aggregation in living cells. nih.gov These molecular rotor fluorophores exhibit fluorescence upon binding to protein aggregates, allowing for the real-time imaging of their formation and disassembly. nih.gov Such tools could potentially be adapted or used to study the downstream effects of organotin exposure, such as the formation of protein aggregates resulting from cellular stress and excitotoxicity.

Emerging Research Directions and Future Perspectives in Stannane Chemistry

Rational Design of Novel Organotin Reagents for Precision Organic Synthesis

The tailored design of organotin reagents, also known as stannanes, is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. sigmaaldrich.com Future research in this area is focused on creating highly selective and efficient reagents, which would include novel compounds like tributylpentylstannane, for precision synthesis.

Key Research Thrusts:

Enhanced Selectivity: A significant goal is the development of organostannanes that exhibit high chemo-, regio-, and stereoselectivity. This involves modifying the organic groups attached to the tin atom to fine-tune the reagent's reactivity. For instance, the synthesis of chiral organotin complexes is being explored for asymmetric synthesis.

Catalyst Development: Research is ongoing to develop more efficient catalysts for reactions involving organotins, such as the Stille coupling. sigmaaldrich.com This includes the design of novel palladium catalysts and the exploration of other transition metals that can facilitate carbon-carbon bond formation with greater efficiency and under milder conditions.

Solid-Supported Reagents: To simplify purification and minimize tin residues in final products, there is a growing interest in solid-supported organotin reagents. soton.ac.uk These reagents are anchored to a solid matrix, such as a polymer resin, which allows for easy separation from the reaction mixture by filtration. soton.ac.uk

Green Chemistry Approaches: The development of more environmentally benign synthetic routes to organotin reagents is a key priority. This includes exploring solvent-free reaction conditions and the use of less toxic starting materials.

Recent Advances in Organotin Reagent Synthesis:

| Synthetic Strategy | Description | Potential Advantages |

| Hydrostannylation | The addition of a tin hydride across a multiple bond, often catalyzed by a transition metal or radical initiator. | Atom-economical and allows for the introduction of a stannyl (B1234572) group with high control over regioselectivity and stereoselectivity. |

| Transmetalation | The exchange of an organic group from another organometallic compound (e.g., organolithium or Grignard reagent) to a tin halide. | A versatile method for the synthesis of a wide variety of tetraorganostannanes. wikipedia.org |

| Direct Synthesis | The reaction of an organic halide with metallic tin. | A more direct and potentially more cost-effective route, though it can be challenging to control the degree of alkylation. lupinepublishers.com |

Development of Advanced Spectroscopic and Sensor Technologies for Organotin Detection

The detection of organotin compounds at trace levels is crucial for environmental monitoring and human health protection. Research is focused on developing more sensitive, selective, and field-deployable analytical methods.

Advanced Spectroscopic Techniques:

Significant progress has been made in the spectroscopic detection of organotins, with techniques like mass spectrometry coupled with chromatography being at the forefront.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of volatile organotin compounds. nih.gov Derivatization is often required to increase the volatility of the analytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is increasingly preferred for the analysis of polar and thermally labile organotin compounds as it often does not require derivatization. sciex.com It offers high sensitivity and selectivity. sciex.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with HPLC, ICP-MS provides excellent elemental specificity for tin, allowing for the sensitive quantification of various organotin species.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS, particularly with soft electron ionization, can provide ultratrace-level quantitation of organotins in complex environmental samples. chromatographyonline.com This method enhances diagnostic ions and reduces chemical noise, leading to lower detection limits. chromatographyonline.com

Emerging Sensor Technologies:

The development of sensors for the real-time, in-situ detection of organotin compounds is a major research goal. mdpi.comosti.gov

Electrochemical Sensors: These sensors are being developed based on the electrochemical properties of organotin compounds. They offer the potential for rapid, portable, and low-cost detection.

Optical Sensors: Research is exploring the use of optical methods, such as fluorescence and colorimetry, for organotin detection. These sensors can be designed to be highly selective by incorporating specific recognition elements.

Biosensors: Biosensors utilize biological components, such as enzymes or antibodies, to detect specific organotin compounds. They can offer very high sensitivity and selectivity.

Comparison of Organotin Detection Methods:

| Method | Principle | Advantages | Disadvantages |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution and versatility. nih.gov | Requires derivatization for non-volatile compounds. nih.gov |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and selectivity, no derivatization needed for many compounds. sciex.com | Matrix effects can be a challenge. |

| HPLC-ICP-MS | Separation by HPLC, elemental detection by ICP-MS. | Excellent for speciation, very low detection limits. | Higher instrumentation cost. |

| Electrochemical Sensors | Measurement of current or potential changes upon interaction with the analyte. | Portable, rapid, and low-cost. | Can be susceptible to interference. |

Computational Chemistry-Driven Discovery of New Organotin-Based Materials

Computational chemistry and materials modeling are becoming indispensable tools in the design and discovery of new organotin-based materials with tailored properties.

Applications of Computational Chemistry:

Predicting Material Properties: Density functional theory (DFT) and other computational methods are used to predict the electronic, optical, and mechanical properties of organotin compounds and polymers. gatech.edu This allows for the in-silico screening of potential materials before their synthesis.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving organotin reagents, helping to optimize reaction conditions and design more efficient catalysts. nih.gov

Designing Novel Materials: By simulating the structure and properties of hypothetical organotin-based materials, researchers can rationally design new materials for specific applications, such as dielectrics, semiconductors, and catalysts. gatech.edunih.gov For example, computational modeling has been used to design organotin polyesters with high dielectric constants and large band gaps, which are promising for applications in electronics. gatech.edu

Examples of Computationally Designed Organotin-Based Materials:

| Material Class | Predicted Properties | Potential Applications |

| Organotin Polyesters | High dielectric constant, large band gap. | High-performance capacitors, electronic insulators. gatech.edu |

| Organotin-Containing Polymers | Tunable electronic and optical properties. | Organic light-emitting diodes (OLEDs), solar cells. nih.gov |

| Organotin Frameworks | Porous structures with catalytic sites. | Catalysis, gas storage and separation. |

Interdisciplinary Approaches to Environmental Remediation and Detoxification of Organotin Contamination

The environmental persistence and toxicity of some organotin compounds, particularly TBT, have necessitated the development of effective remediation and detoxification strategies. researchgate.netsetu.ie Interdisciplinary approaches that combine chemistry, biology, and engineering are proving to be the most promising.

Remediation Techniques:

Physicochemical Methods: These include techniques like adsorption on activated carbon, chemical oxidation, and electrochemical degradation. vliz.benih.gov Fenton's reagent and electrochemical treatments have shown potential for the rapid degradation of organotins. nih.gov

Bioremediation: This approach utilizes microorganisms that can degrade organotin compounds into less toxic forms. mdpi.comresearchgate.net Research is focused on identifying and isolating robust microbial strains and optimizing conditions for their activity. mdpi.comresearchgate.net

Phytoremediation: This involves the use of plants to remove or degrade organotins from soil and water. While a slower process, it can be a cost-effective and environmentally friendly option. nih.gov

Combined Approaches: Recent research highlights the potential of combining different techniques, such as physical soil washing to concentrate contaminants followed by chemical stabilization of the polluted fraction. nih.gov

Detoxification Strategies:

The primary mechanism of organotin detoxification, both in biological systems and through engineered processes, involves the sequential removal of the organic groups from the tin atom. This stepwise debutylation of tributyltin, for example, leads to the formation of less toxic dibutyltin, monobutyltin, and finally inorganic tin. researchgate.net

Overview of Organotin Remediation Strategies:

| Strategy | Description | Advantages | Limitations |

| Adsorption | Use of materials like activated carbon to bind organotin compounds. vliz.be | Effective for removing organotins from water. vliz.be | Disposal of the contaminated adsorbent is required. |

| Chemical Oxidation | Use of strong oxidizing agents (e.g., Fenton's reagent) to break down organotins. nih.gov | Rapid degradation of pollutants. nih.gov | Can be costly and may require handling of hazardous chemicals. nih.gov |

| Electrochemical Treatment | Degradation of organotins using electrochemical processes. nih.gov | Suitable for both water and sediment treatment. nih.gov | Can be energy-intensive. |

| Bioremediation | Use of microorganisms to metabolize organotins. mdpi.com | Environmentally friendly and potentially low-cost. | Can be a slow process and dependent on environmental conditions. mdpi.com |

Q & A

Q. What are the established synthetic pathways for tributylpentylstannane, and how can reaction conditions be optimized?

Tributylpentylstannane is typically synthesized via Stille coupling, where tributyltin reagents react with pentyl halides or aryl halides in the presence of palladium catalysts. For example, tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)stannane was synthesized using a Pd(PPh₃)₂Cl₂ catalyst in toluene, achieving 83% yield under anhydrous conditions . Optimization involves controlling solvent purity, catalyst loading (0.5–2 mol%), and temperature (60–80°C). Side reactions, such as homocoupling, can be minimized by degassing solvents and using stoichiometric tin reagents .

Q. Which spectroscopic techniques are most effective for characterizing tributylpentylstannane?

Key techniques include:

- FTIR Spectroscopy : Identifies Sn–C and Sn–H vibrational modes. For stannanes, bending dyads in the 600–850 cm⁻¹ range are diagnostic .

- NMR Spectroscopy : ¹H NMR reveals alkyl proton environments (δ 0.8–1.6 ppm for butyl/pentyl groups), while ¹¹⁹Sn NMR provides direct evidence of tin coordination (δ −50 to −200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₃₆Sn) and fragmentation patterns .

Q. How can stability issues during storage and handling of tributylpentylstannane be mitigated?

Tributylpentylstannane is air- and moisture-sensitive, decomposing to tin oxides and hydrocarbons. Store under inert gas (Ar/N₂) in amber glass at −20°C. Decomposition rates increase at room temperature, with visible precipitation of metallic tin indicating degradation. Use Schlenk-line techniques for transfers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for tributylpentylstannane derivatives be resolved?

Discrepancies in FTIR or NMR data often arise from isotopic effects (e.g., ¹¹⁶Sn vs. ¹²⁰Sn) or solvent interactions. For example, SnH₄ isotopologues show shifted vibrational bands in high-resolution FTIR (2.1×10⁻³ cm⁻¹ resolution) . Use monoisotopic tin sources and standardized solvents (e.g., CDCl₃ for NMR) to minimize variability. Cross-validate with computational methods like DFT to predict spectral signatures .

Q. What computational methods are suitable for studying reaction mechanisms involving tributylpentylstannane?

Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) model transition states in Stille coupling, such as oxidative addition of Pd⁰ to aryl halides. Molecular dynamics can predict solvent effects (toluene vs. THF) on reaction kinetics. Compare computed activation energies (ΔG‡) with experimental Arrhenius plots to validate mechanisms .

Q. How can decomposition pathways of tributylpentylstannane be experimentally analyzed?

Use thermogravimetric analysis (TGA) to track mass loss (20–200°C) and gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., butane, pentane). Monitor SnH₄ release via in-situ FTIR. Accelerated aging studies under controlled O₂/H₂O exposure quantify degradation kinetics .

Methodological Notes

- Experimental Design : Replicate reactions ≥3 times to assess reproducibility. Use internal standards (e.g., tetramethyltin) for quantitative NMR .

- Data Contradictions : Compare results across isotopic variants (e.g., ¹¹⁶Sn vs. natural Sn) to isolate instrument vs. sample effects .

- Ethical Considerations : Adhere to protocols for hazardous waste disposal (e.g., neutralization of tin residues) per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.